5-(2-bromoprop-2-enylsulfanyl)-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one structure, followed by the introduction of the bromo-propenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo-propenyl group can be reduced to form the corresponding alkyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities or industrial applications
Properties
CAS No. |
332393-00-7 |
---|---|
Molecular Formula |
C21H21BrN2O3S2 |
Molecular Weight |
493.4g/mol |
IUPAC Name |
5-(2-bromoprop-2-enylsulfanyl)-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H21BrN2O3S2/c1-12(22)11-28-20-23-18-17(15-9-21(2,3)27-10-16(15)29-18)19(25)24(20)13-5-7-14(26-4)8-6-13/h5-8H,1,9-11H2,2-4H3 |
InChI Key |
IMAIIWYPZUMASD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=C)Br)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=C)Br)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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